2'-Bromo-5'-chloro-3'-fluorophenacyl chloride
Description
2'-Bromo-5'-chloro-3'-fluorophenacyl chloride (CAS: Not explicitly provided in evidence; referenced in ) is a halogenated phenacyl chloride derivative with the molecular formula C₈H₄BrCl₂FO and a molecular weight of ~286 g/mol (inferred from structurally similar compounds in and ). This compound features a bromine atom at the 2' position, chlorine at 5', and fluorine at 3' on the aromatic ring, with a reactive acyl chloride group (-COCl) attached to the phenacyl backbone.
Physical properties (extrapolated from analogous compounds):
Properties
IUPAC Name |
1-(2-bromo-5-chloro-3-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-8-5(7(13)3-10)1-4(11)2-6(8)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZZRVRNDMFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivativesSpecific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can produce ketones and alcohols, respectively.
Scientific Research Applications
2’-Bromo-5’-chloro-3’-fluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride exerts its effects involves its ability to act as an electrophile in various chemical reactions. The presence of multiple halogen atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2'-bromo-5'-chloro-3'-fluorophenacyl chloride with three closely related halogenated phenacyl chlorides, emphasizing differences in substituent positions, physicochemical properties, and reactivity:
Structural and Electronic Differences
- Substituent Effects: The 2'-Br, 5'-Cl, 3'-F arrangement in the target compound creates a strong electron-withdrawing environment, enhancing the electrophilicity of the acyl chloride group. Fluorine Positioning: Fluorine at 3' (meta to acyl chloride) in the target compound vs. 4' (para) in 5'-Bromo-2'-chloro-4'-fluorophenacyl chloride alters electronic effects. Fluorine’s inductive electron withdrawal is stronger in para positions, influencing aromatic substitution patterns.
Biological Activity
2'-Bromo-5'-chloro-3'-fluorophenacyl chloride (CAS No. 1805518-62-0) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
2'-Bromo-5'-chloro-3'-fluorophenacyl chloride is characterized by its halogenated aromatic structure, which plays a crucial role in its biological interactions. The presence of bromine, chlorine, and fluorine atoms enhances its lipophilicity and reactivity, making it suitable for various biological applications.
The biological activity of 2'-Bromo-5'-chloro-3'-fluorophenacyl chloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents can influence the compound's binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It can act as a modulator of receptor activity, affecting signaling pathways critical for cellular functions.
Biological Activity
Research indicates that 2'-Bromo-5'-chloro-3'-fluorophenacyl chloride exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that halogenated phenacyl chlorides possess significant antimicrobial activity against a range of pathogens.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Data Table: Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial effects of 2'-Bromo-5'-chloro-3'-fluorophenacyl chloride demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics. -
Cancer Cell Line Testing :
In vitro tests using human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic changes in treated cells.
Research Findings
Recent computational studies have provided insights into the pharmacokinetic properties and potential toxicological profiles of 2'-Bromo-5'-chloro-3'-fluorophenacyl chloride. Molecular docking simulations suggest favorable interactions with target enzymes, enhancing the understanding of its mechanism of action in biological systems.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile indicates that the compound has moderate bioavailability due to its lipophilic nature but requires further studies to assess its safety in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
